Home > Products > Screening Compounds P4941 > Glicentin (1-16)
Glicentin (1-16) - 104504-00-9

Glicentin (1-16)

Catalog Number: EVT-1165737
CAS Number: 104504-00-9
Molecular Formula: C78H127N25O27
Molecular Weight: 1847 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Glicentin is synthesized from proglucagon through post-translational modifications. The proglucagon gene, located on chromosome 2, undergoes cleavage by prohormone convertases in both pancreatic and intestinal tissues. In the pancreas, proconvertase 2 primarily processes proglucagon into glicentin-related pancreatic polypeptide, glucagon, and other fragments. In contrast, in the intestinal L-cells, proconvertase 1/3 cleaves proglucagon to yield glicentin, oxyntomodulin, glucagon-like peptide-1 (GLP-1), and GLP-2 .

Synthesis Analysis

The synthesis of glicentin (1-16) typically employs solid-phase peptide synthesis techniques. This method involves several key steps:

  1. Resin Preparation: The process begins with a suitable resin that can anchor the growing peptide chain.
  2. Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin-bound chain using coupling reagents.
  3. Deprotection: After each coupling step, protecting groups are removed to allow for further elongation.
  4. Cleavage and Purification: Once synthesis is complete, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid and other solvents. The crude product is then purified using high-performance liquid chromatography (HPLC) to isolate the desired peptide .

Specific parameters such as temperature, pH, and reaction times are critical for optimizing yield and purity during synthesis.

Molecular Structure Analysis

Glicentin (1-16) has a distinct molecular structure characterized by its sequence of amino acids. The structural analysis reveals that it contains specific motifs that facilitate its interaction with various receptors. The N-terminal region is particularly important for binding to glucagon receptors.

Key Structural Features:

  • Amino Acid Sequence: The first 16 amino acids play a significant role in receptor activation.
  • Disulfide Bonds: Although not present in this fragment, disulfide bonds in the full glicentin structure contribute to stability.
  • Helical Regions: Secondary structure predictions indicate potential helical regions that may influence receptor binding dynamics .
Chemical Reactions Analysis

Glicentin (1-16) participates in various biochemical reactions within the body:

  1. Receptor Binding: It interacts with glucagon receptors and GLP-1 receptors, influencing glucose metabolism and insulin secretion.
  2. Signal Transduction: Upon binding to its receptors, glicentin activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and phosphoinositide hydrolysis.
  3. Enzymatic Degradation: Glicentin can be degraded by enzymes such as dipeptidyl peptidase-4 (DPP-4), which modulates its activity .

These reactions highlight glicentin's role in metabolic regulation.

Mechanism of Action

The mechanism of action for glicentin (1-16) involves its interaction with specific G protein-coupled receptors:

  1. Receptor Activation: Glicentin binds to glucagon-like peptide receptors, leading to conformational changes that activate intracellular signaling pathways.
  2. cAMP Production: This activation results in increased levels of cAMP within target cells, promoting insulin secretion from pancreatic beta-cells.
  3. Calcium Mobilization: Glicentin also induces calcium influx into cells, which further enhances insulin release .
Physical and Chemical Properties Analysis

Glicentin (1-16) exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 1800 Da for the fragment.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Stability can vary depending on environmental conditions such as pH and temperature; it is generally stable under physiological conditions but susceptible to enzymatic degradation.

These properties are essential for understanding its biological function and therapeutic potential .

Applications

Glicentin (1-16) has several scientific applications:

  1. Therapeutic Potential: Research suggests that glicentin may have therapeutic roles in managing diabetes by enhancing insulin secretion and improving glucose tolerance.
  2. Metabolic Studies: It serves as a valuable tool in studying metabolic pathways related to glucose homeostasis and energy balance.
  3. Drug Development: Glicentin analogs are being explored for their potential as new drugs targeting metabolic diseases .
Structural Characterization of Glicentin (1-16)

Primary Sequence and Post-Translational Modifications

Glicentin (1-16) represents the N-terminal fragment of the 69-amino acid glicentin peptide, itself derived from the proglucagon precursor (residues 1-69). This fragment corresponds to the initial 16 amino acids of the glicentin-related pancreatic polypeptide (GRPP) domain within proglucagon. In humans, the primary sequence of glicentin (1-16) is His-Ala-Pro-Gln-Asp-Thr-Glu-Glu-Asn-Ala-Arg-Ser-Phe-Pro-Ala-Ser (HAPQDTEENARSFPAS) [1] [4] [9].

Unlike other proglucagon-derived peptides (e.g., glucagon or GLP-1), glicentin (1-16) lacks classical post-translational modifications. It does not undergo amidation, glycosylation, or proteolytic cleavage beyond its generation from full-length glicentin. Its bioactivity appears intrinsically linked to its linear primary structure rather than derived modifications [1] [10].

Table 1: Primary Sequence of Glicentin (1-16) Across Species

SpeciesAmino Acid SequenceIdentity vs. Human
Human (H. sapiens)HAPQDTEENARSFPAS100%
Rat (R. norvegicus)HAPQDTEENARSFPAS100%
Porcine (S. scrofa)RSLQDTEEKSRSFSAS~67%
Mouse (M. musculus)HAPQDTEENARSFPAS100%

Comparative Analysis with Full-Length Glicentin and Proglucagon-Derived Peptides

Glicentin (1-16) is structurally nested within full-length glicentin (residues 1-69), which additionally contains the entire sequences of glucagon (33-61) and oxyntomodulin (33-69) [1] [4] [9]. Unlike these C-terminal regions, glicentin (1-16) lacks glucagon-like bioactivity and does not bind known proglucagon peptide receptors (e.g., GLP-1R or GCGR) [1] [5].

Tissue-specific processing of proglucagon dictates the fate of this fragment:

  • Intestinal L-cells: Produce full-length glicentin, releasing glicentin (1-16) only upon further proteolysis.
  • Pancreatic α-cells: Liberate GRPP (1-30), which includes glicentin (1-16), as a separate peptide alongside glucagon [4] [8] [9].Thus, glicentin (1-16) serves as a molecular marker distinguishing pancreatic versus intestinal proglucagon processing pathways [1] [8].

Evolutionary Conservation of the N-Terminal Domain Across Species

The N-terminal region of glicentin displays significant interspecies variability compared to the highly conserved glucagon domain. While rodent (rat/mouse) glicentin (1-16) is identical to humans, porcine sequences exhibit only 67% homology due to substitutions at positions 1, 4, 10, 13, and 15 (e.g., Arg¹ replacing His¹, Ser¹³ replacing Phe¹³) [1] [4] [5]. This low conservation suggests:

  • Limited evolutionary pressure to maintain strict sequence integrity.
  • Potential functional divergence in larger mammals.
  • Challenges in extrapolating bioactivity data from porcine models to humans [1] [4].

Structural Homology to Glicentin-Related Pancreatic Polypeptide (GRPP)

Glicentin (1-16) is synonymous with the N-terminal segment of GRPP (residues 1-30 of proglucagon). GRPP is a 30-amino acid peptide co-secreted with glucagon from pancreatic α-cells [5] [7] [9]. Key structural features include:

  • Core Motif Preservation: Residues 6-15 (TEENARSFPA) form a conserved hydrophobic patch in both GRPP and glicentin (1-16) [1] [5].
  • Functional Overlap: Rat GRPP and its closely related peptide GRPP-LP (differing by C-terminal residues) both inhibit glucose-stimulated insulin secretion, suggesting the bioactive epitope resides within their shared N-terminal sequence [5].

Table 2: Structural Motifs in Glicentin (1-16)/GRPP and Functional Implications

Structural FeatureLocationFunctional Implication
N-terminal hydrophobic coreHAPQD (1-5)Stabilizes peptide structure; low immunogenicity
Central α-helix propensityTEENARS (6-12)Putative receptor interaction site
C-terminal variabilityFPAS (13-16)Species-specific substitutions (e.g., Phe¹³→Ser in pigs)

Epitope Mapping and Antigenic Properties

Antigenic profiling of glicentin (1-16) is crucial due to its role in immunoassay specificity for proglucagon peptides. Key findings include:

  • Antisera Specificity: Antibodies targeting the N-terminal epitope (residues 6-15) recognize glicentin (1-16), full glicentin, and GRPP but not glucagon or oxyntomodulin, which lack this region [1] [4].
  • Epitope Mapping Techniques: Competitive binding assays using truncated peptides identify residues 8-12 (EENAR) as the minimal antigenic determinant [1] [6].
  • Clinical Detection Challenges: Cross-reactivity with GRPP necessitates dual-antibody systems for specific glicentin quantification in immunoassays [1] [10].

Monoclonal antibodies generated against glicentin (1-16) exhibit conformational sensitivity, detecting tissue-specific glycosylation patterns in pancreatic versus intestinal proglucagon products [6]. This underscores the fragment’s utility as a conformational probe in disease states like diabetes or intestinal disorders [6] [10].

Properties

CAS Number

104504-00-9

Product Name

Glicentin (1-16)

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C78H127N25O27

Molecular Weight

1847 g/mol

InChI

InChI=1S/C78H127N25O27/c1-38(2)32-48(95-70(123)51(35-104)98-61(114)42(80)16-10-28-87-77(83)84)67(120)93-45(21-24-56(81)108)66(119)96-49(34-57(82)109)68(121)101-60(40(4)107)73(126)94-47(23-26-59(112)113)65(118)92-46(22-25-58(110)111)64(117)90-43(17-8-9-27-79)62(115)99-52(36-105)69(122)91-44(18-11-29-88-78(85)86)63(116)100-53(37-106)71(124)97-50(33-41-14-6-5-7-15-41)75(128)102-30-12-19-54(102)72(125)89-39(3)74(127)103-31-13-20-55(103)76(129)130/h5-7,14-15,38-40,42-55,60,104-107H,8-13,16-37,79-80H2,1-4H3,(H2,81,108)(H2,82,109)(H,89,125)(H,90,117)(H,91,122)(H,92,118)(H,93,120)(H,94,126)(H,95,123)(H,96,119)(H,97,124)(H,98,114)(H,99,115)(H,100,116)(H,101,121)(H,110,111)(H,112,113)(H,129,130)(H4,83,84,87)(H4,85,86,88)/t39-,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1

InChI Key

DANBVNZJGPTATL-MDXNAHIXSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Synonyms

glicentin (1-16)
proglucagon (1-16)

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.